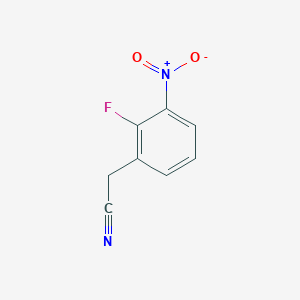

2-(2-Fluoro-3-nitrophenyl)acetonitrile

Description

BenchChem offers high-quality 2-(2-Fluoro-3-nitrophenyl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoro-3-nitrophenyl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H5FN2O2 |

|---|---|

Molecular Weight |

180.14 g/mol |

IUPAC Name |

2-(2-fluoro-3-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H5FN2O2/c9-8-6(4-5-10)2-1-3-7(8)11(12)13/h1-3H,4H2 |

InChI Key |

CMPOJYAPMSVVIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])F)CC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-(2-fluoro-3-nitrophenyl)acetonitrile, a valuable building block in medicinal chemistry and materials science. The described synthesis is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, potential challenges, and critical safety considerations.

Strategic Approach to Synthesis

The synthesis of 2-(2-fluoro-3-nitrophenyl)acetonitrile is most effectively approached through a two-step sequence starting from the commercially available or readily synthesized 2-fluoro-3-nitrotoluene. This strategy leverages a well-established free-radical benzylic halogenation followed by a classical nucleophilic substitution. This pathway is selected for its reliability, scalability, and the predictable reactivity of the intermediates involved. The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring deactivates it towards electrophilic attack, thus favoring selective functionalization of the benzylic methyl group.

The overall transformation is outlined below:

Caption: Workflow for the benzylic bromination of 2-fluoro-3-nitrotoluene.

Step 2: Cyanation of 2-Fluoro-3-nitrobenzyl bromide

The second step involves the conversion of the newly formed benzyl bromide to the target acetonitrile derivative via a nucleophilic substitution reaction with a cyanide salt.

Causality Behind Experimental Choices:

-

Mechanism: This reaction proceeds via a classic Sₙ2 mechanism. The cyanide ion (CN⁻) is a potent nucleophile that attacks the electrophilic benzylic carbon, displacing the bromide leaving group. [1][2]* Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common and effective sources of the cyanide nucleophile. [3][4]* Solvent: A polar aprotic solvent like DMSO is ideal for this reaction. It effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction. [3]The low solubility of NaCN in DMSO can sometimes be an issue, which can be mitigated by portionwise addition or using a more dilute solution. [3] Trustworthiness & Self-Validation: The progress of this reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting benzyl bromide and the appearance of the more polar product spot. The final product's identity and purity can be confirmed using standard analytical techniques such as NMR, IR (presence of a sharp nitrile peak ~2250 cm⁻¹), and Mass Spectrometry.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers in a well-equipped laboratory. All operations involving cyanides must be performed with extreme caution in a certified fume hood, and all local safety regulations must be strictly followed.

Protocol 1: Synthesis of 2-Fluoro-3-nitrobenzyl bromide

-

Reactor Setup: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with 2-fluoro-3-nitrotoluene (1.0 eq).

-

Reagent Addition: Acetonitrile is added as the solvent. N-bromosuccinimide (1.1 eq) and AIBN (0.05 eq) are then added to the stirred solution.

-

Reaction: The mixture is heated to reflux (approx. 82°C) under a nitrogen atmosphere. The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up: The reaction mixture is cooled to room temperature. The precipitated succinimide byproduct is removed by filtration.

-

Purification: The filtrate is transferred to a separatory funnel and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-3-nitrobenzyl bromide, which can be used in the next step without further purification or purified by column chromatography if necessary.

Protocol 2: Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile

CRITICAL SAFETY NOTE: Sodium cyanide is a highly toxic substance. Handle with extreme care using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves. [5]All manipulations must be performed in a chemical fume hood. An emergency cyanide antidote kit should be readily available. All glassware and waste must be decontaminated with bleach solution. [3]

-

Reactor Setup: A dry round-bottom flask is charged with sodium cyanide (1.5 eq) and anhydrous DMSO.

-

Reagent Addition: A solution of 2-fluoro-3-nitrobenzyl bromide (1.0 eq) in a minimal amount of DMSO is added dropwise to the stirred cyanide solution at room temperature.

-

Reaction: The reaction mixture is heated to 90°C and stirred for 2-3 hours. [3]The reaction progress is monitored by TLC.

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a large volume of ice-water. This will precipitate the product.

-

Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) to afford 2-(2-fluoro-3-nitrophenyl)acetonitrile as a solid.

Data Presentation

| Parameter | 2-Fluoro-3-nitrotoluene | 2-Fluoro-3-nitrobenzyl bromide | 2-(2-Fluoro-3-nitrophenyl)acetonitrile |

| Molecular Formula | C₇H₆FNO₂ | C₇H₅BrFNO₂ | C₈H₅FN₂O₂ |

| Molecular Weight | 155.13 g/mol | 234.03 g/mol | 180.14 g/mol |

| Typical Yield | (Starting Material) | >90% (crude) | 85-95% |

| Physical State | Yellow Oil/Solid [6] | Solid | Solid |

| Key IR Peaks (cm⁻¹) | ~1530, 1350 (NO₂) | ~1530, 1350 (NO₂) | ~2250 (C≡N), ~1530, 1350 (NO₂) |

References

-

United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. [Link]

-

Frost, L. (2001, November 26). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Synthetic Pages. [Link]

-

911Metallurgist. (2016, January 25). Sodium Cyanide Safety - Poisoning - HCN Vapor. [Link]

-

Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]

-

WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

University of Tennessee Health Science Center. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]

-

Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide. [Link]

- Google Patents. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.

-

European Patent Office. (2018, July 9). EP 3594199 A1 - CRYSTALLINE 2-FLUORO-3-NITROTOLUENE AND PROCESS FOR THE PREPARATION THEREOF. [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. [Link]

- Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

Pearson. Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. [Link]

-

Chemistry Steps. (2024, February 10). Benzylic Bromination. [Link]

-

Organic Chemistry Data. Bromination - Common Conditions. [Link]

-

American Chemical Society. (2013, November 21). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]

-

YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. [Link]

-

Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]

-

A-Level Chemistry. Halogenoalkanes | Nucleophilic Substitution (with :CN-). [Link]

-

Scientific Update. (2017, July 18). Synthesizing Aromatic Nitriles via Cyanation. [Link]

-

ChemRxiv. A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. [Link]

-

Reddit. (2023, October 13). Cyanation of aryl bromide. [Link]

Sources

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. Predict the products of the following reactions. (c) benzyl bromi... | Study Prep in Pearson+ [pearson.com]

- 3. syntheticpages.org [syntheticpages.org]

- 4. chemistrystudent.com [chemistrystudent.com]

- 5. camachem.com [camachem.com]

- 6. 2-Fluoro-3-nitrotoluene CAS#: 437-86-5 [m.chemicalbook.com]

Comprehensive Technical Guide: Strategic Applications of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in Advanced Organic Synthesis

Executive Summary

In the landscape of modern drug discovery and complex heterocyclic synthesis, polyfunctionalized aromatic building blocks are critical. 2-(2-Fluoro-3-nitrophenyl)acetonitrile (CAS: 1214360-03-8) represents a highly specialized, synthetically versatile intermediate [1]. Characterized by an orthogonal reactivity profile, this molecule features three distinct reactive vectors: an acidic α -carbon on the acetonitrile moiety, a highly electrophilic fluorinated C2 position, and a reducible nitro group at C3.

This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical properties, electronic topography, and validated experimental workflows, designed specifically for researchers and drug development professionals.

Physicochemical Profiling & Structural Architecture

Understanding the baseline metrics of 2-(2-Fluoro-3-nitrophenyl)acetonitrile is essential for predicting its behavior in various solvent systems and its performance in purification workflows. The presence of the highly electronegative fluorine atom adjacent to the strongly electron-withdrawing nitro group significantly alters the electron density of the aromatic ring.

Quantitative Data Summary

| Property | Value | Structural Significance |

| CAS Number | 1214360-03-8 | Unique identifier for procurement and literature tracking [1]. |

| PubChem CID | 20405940 | Database registry for computational modeling [1]. |

| Molecular Formula | C₈H₅FN₂O₂ | Indicates a high degree of unsaturation and heteroatom density. |

| Molecular Weight | 180.14 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |

| Exact Mass | 180.0335 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |

| SMILES | C1=CC(=C(C(=C1)[O-])F)CC#N | Defines the 1,2,3-contiguous substitution pattern. |

| Topological Polar Surface Area | 69.6 Ų | Falls within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration if retained in the final API. |

Electronic Topography and Reactivity Profiling

The strategic value of 2-(2-Fluoro-3-nitrophenyl)acetonitrile lies in the synergistic electronic effects of its substituents.

-

C2-Fluorine Activation : The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. This creates a severe electron deficiency at the C2 carbon, making it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The nitro group stabilizes the resulting negative charge in the transition state (Meisenheimer complex) via resonance [2].

-

C1-Acetonitrile Acidity : The methylene protons ( α to the nitrile) are acidic (pKa ~ 20-22 in DMSO). They can be deprotonated by moderate bases (e.g., NaH, LDA) to act as carbon nucleophiles for alkylation or Knoevenagel condensations.

-

C3-Nitro Reduction : The nitro group serves as a masked amine. Post-SₙAr or post-alkylation, the nitro group can be chemoselectively reduced to yield an aniline, enabling subsequent cyclization cascades (e.g., forming benzimidazoles or indoles).

Divergent synthetic pathways of 2-(2-Fluoro-3-nitrophenyl)acetonitrile.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and operational parameters is explicitly detailed to empower researchers to troubleshoot and adapt these methods.

Protocol A: Regioselective SₙAr with Secondary Amines (e.g., Morpholine)

This protocol describes the displacement of the C2-fluorine atom.

Mechanistic Rationale : N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which significantly stabilizes the highly polar Meisenheimer transition state. Potassium carbonate (K₂CO₃) acts as a heterogeneous, non-nucleophilic base to scavenge the generated hydrofluoric acid (HF), preventing the protonation and subsequent deactivation of the nucleophilic amine.

Step-by-Step Methodology :

-

Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Fluoro-3-nitrophenyl)acetonitrile (1.00 g, 5.55 mmol, 1.0 eq) and anhydrous K₂CO₃ (1.53 g, 11.1 mmol, 2.0 eq).

-

Solvent Addition : Suspend the mixture in anhydrous DMF (15 mL) under an argon atmosphere.

-

Nucleophile Introduction : Add morpholine (0.58 g, 6.66 mmol, 1.2 eq) dropwise via syringe at room temperature.

-

Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath. Stir vigorously for 4–6 hours.

-

In-Process Monitoring : Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (R_f ~ 0.5) will convert to a bright yellow, more polar product spot (R_f ~ 0.3).

-

Quench and Workup : Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 25 mL).

-

Purification : Wash the combined organic layers with saturated aqueous LiCl (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

Addition-elimination mechanism of the SₙAr reaction at the C2 position.

Protocol B: Chemoselective Nitro Reduction to Aniline

When the fluorine atom must be retained for the final Active Pharmaceutical Ingredient (API)—often desired to improve metabolic stability and lipophilicity—the nitro group must be reduced without triggering hydrodefluorination.

Mechanistic Rationale : Catalytic hydrogenation using Palladium on Carbon (Pd/C) under an H₂ atmosphere carries a high risk of cleaving the C-F bond (hydrodefluorination), especially when the fluorine is activated by electron-rich rings post-reduction. To circumvent this, Iron powder in the presence of Ammonium Chloride (Fe/NH₄Cl) is utilized. This provides mild, single-electron transfer (SET) conditions that strictly reduce the nitro group to an amine while leaving the C-F bond and the labile nitrile group intact[3].

Step-by-Step Methodology :

-

Preparation : In a 100 mL flask, dissolve 2-(2-Fluoro-3-nitrophenyl)acetonitrile (1.00 g, 5.55 mmol, 1.0 eq) in a solvent mixture of Ethanol and Water (3:1 v/v, 40 mL).

-

Reagent Addition : Add Iron powder (1.55 g, 27.7 mmol, 5.0 eq, 325 mesh) and solid NH₄Cl (1.48 g, 27.7 mmol, 5.0 eq).

-

Reaction Execution : Heat the suspension to 80 °C under vigorous stirring for 2 hours. The mixture will turn into a dark brown/black slurry as iron oxides form.

-

In-Process Monitoring : Confirm the disappearance of the nitro compound via LC-MS or TLC (UV active).

-

Workup : While still warm, filter the reaction mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot Ethanol (2 × 20 mL) and Ethyl Acetate (20 mL).

-

Isolation : Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the remaining aqueous phase with saturated NaHCO₃ (20 mL) and extract with EtOAc (3 × 30 mL). Dry the organics over Na₂SO₄, filter, and evaporate to yield 2-(3-amino-2-fluorophenyl)acetonitrile.

Downstream Pharmaceutical Applications

The intermediates generated from 2-(2-Fluoro-3-nitrophenyl)acetonitrile are highly prized in medicinal chemistry.

-

Fluoro-Oxindoles : Hydrolysis of the nitrile group to a carboxylic acid, followed by intramolecular amidation with the C3-amine (post-reduction), yields 7-fluoro-oxindole derivatives. Oxindoles are privileged scaffolds found in numerous kinase inhibitors (e.g., Sunitinib analogs).

-

Benzimidazoles : If the C2-fluorine is displaced by a primary amine, and the C3-nitro is subsequently reduced, the resulting 1,2-diamine can be condensed with aldehydes or orthoesters to form 1-substituted-4-cyanomethyl-benzimidazoles, which are potent pharmacophores in antiviral and antihistamine research.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 20405940, 2-(2-fluoro-3-nitrophenyl)acetonitrile" PubChem, [Link]. Accessed 11 March 2026.

-

Wikipedia contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia, [Link]. Accessed 11 March 2026.

-

Organic Syntheses. "Reduction of Nitro Compounds: Preparation of 2-Amino-4-nitrophenol." Org. Synth., [Link]. Accessed 11 March 2026.

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-(2-Fluoro-3-nitrophenyl)acetonitrile

Abstract

This technical guide provides a comprehensive examination of 2-(2-Fluoro-3-nitrophenyl)acetonitrile, a key chemical intermediate in the development of pharmaceuticals and agrochemicals. The document elucidates the molecule's structural features through an in-depth analysis of spectroscopic data, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, contextualizing the chemical principles that govern its reactivity. The applications of this versatile building block in medicinal chemistry and drug discovery are also discussed, underscoring its importance for research scientists and professionals in drug development.

Introduction and Significance

2-(2-Fluoro-3-nitrophenyl)acetonitrile is an aromatic organic compound characterized by a phenyl ring substituted with a fluoro, a nitro, and an acetonitirle group. This trifunctional arrangement makes it a highly valuable and versatile building block in organic synthesis. The strong electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring, while the acetonitrile moiety offers a reactive handle for a variety of chemical transformations.[1][2] These features allow for the strategic introduction of diverse functional groups, making it an essential precursor for complex molecular architectures, particularly in the synthesis of novel therapeutic agents and crop protection chemicals.[1][2] This guide aims to provide researchers with a detailed understanding of its molecular structure, a reliable synthetic protocol, and insights into its chemical behavior, thereby facilitating its effective use in research and development.

Elucidation of Molecular Structure

The definitive structure of 2-(2-Fluoro-3-nitrophenyl)acetonitrile is established through a combination of modern spectroscopic techniques. Each method provides unique and complementary information, which, when integrated, confirms the connectivity and electronic environment of the molecule.

Core Aromatic System and Substituent Effects

The central scaffold of the molecule is a benzene ring with substituents at the 1, 2, and 3 positions. The electronic properties of the ring are heavily influenced by the attached functional groups:

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr).[3]

-

Fluoro Group (-F): The fluorine atom also acts as an electron-withdrawing group via induction, further enhancing the ring's susceptibility to nucleophilic attack.[3][4]

-

Acetonitrile Group (-CH₂CN): This group provides a reactive methylene (-CH₂) and a nitrile (-C≡N) function, both of which are pivotal for subsequent synthetic modifications.[5]

The relative positioning of these groups dictates the molecule's overall reactivity and its spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 2-(2-Fluoro-3-nitrophenyl)acetonitrile, the spectrum is expected to show distinct signals for the methylene protons and the three aromatic protons.

-

Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing phenyl ring and the nitrile group, leading to a downfield chemical shift. They are expected to appear as a singlet, though minor coupling to the ortho-fluorine might cause slight broadening.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(2-Fluoro-3-nitrophenyl)acetonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.8 - 8.2 | Multiplet | 2H | Aromatic protons |

| ~7.4 - 7.6 | Multiplet | 1H | Aromatic proton |

| ~4.0 | Singlet | 2H | Methylene protons (-CH₂) |

Note: Predicted values are based on analogous structures like 2-phenylacetonitrile and substituted fluoronitrobenzenes. Actual experimental values may vary based on solvent and experimental conditions.[6]

2.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(2-Fluoro-3-nitrophenyl)acetonitrile

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~150 - 160 (d) | Aromatic Carbon (C-F) |

| ~145 - 155 | Aromatic Carbon (C-NO₂) |

| ~120 - 140 | Aromatic Carbons (C-H, C-CH₂CN) |

| ~115 - 118 | Nitrile Carbon (-C≡N) |

| ~20 - 25 | Methylene Carbon (-CH₂) |

Note: The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling. The chemical shifts are estimations.[6]

2.2.3. ¹⁹F NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool for structural confirmation. Fluorine-19 is a 100% naturally abundant, spin-½ nucleus, making this technique highly sensitive.[7] The chemical shift of the fluorine signal is highly sensitive to its electronic environment.[7] For an aromatic fluorine atom adjacent to a nitro group, a downfield shift is expected. The signal will likely appear as a multiplet due to coupling with the nearby aromatic protons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 2-(2-Fluoro-3-nitrophenyl)acetonitrile

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~2250 | Nitrile (-C≡N) | Stretching |

| ~1530 & ~1350 | Nitro (-NO₂) | Asymmetric & Symmetric Stretching |

| ~3100 - 3000 | Aromatic C-H | Stretching |

| ~2950 - 2850 | Methylene C-H | Stretching |

| ~1250 | Aryl-F | Stretching |

Note: These are characteristic ranges. The exact peak positions can provide further structural information.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(2-Fluoro-3-nitrophenyl)acetonitrile (C₈H₅FN₂O₂), the expected molecular weight is approximately 180.14 g/mol .[8] The high-resolution mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to this mass, confirming the elemental composition.

Synthesis and Reactivity

The strategic placement of functional groups makes 2-(2-Fluoro-3-nitrophenyl)acetonitrile an accessible target via standard synthetic methodologies.

Proposed Synthesis: Nucleophilic Aromatic Substitution (SₙAr)

A robust and efficient method for synthesizing the target molecule is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the high reactivity of a di-substituted fluoronitrobenzene precursor. The reaction of 1,2-difluoro-3-nitrobenzene with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like acetonitrile or DMSO, would selectively displace one of the fluorine atoms. The fluorine at the 2-position is highly activated by the ortho-nitro group, making it the more probable site of nucleophilic attack over the fluorine at the 1-position.

Caption: Workflow for the proposed synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile.

Experimental Protocol: Synthesis

Objective: To synthesize 2-(2-Fluoro-3-nitrophenyl)acetonitrile from 1,2-difluoro-3-nitrobenzene.

Materials:

-

1,2-Difluoro-3-nitrobenzene (1 equivalent)

-

Sodium Cyanide (NaCN) (1.1 equivalents)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2-difluoro-3-nitrobenzene (1 eq.) and anhydrous acetonitrile.

-

Reagent Addition: Carefully add sodium cyanide (1.1 eq.) to the solution. Causality Note: Sodium cyanide is highly toxic and must be handled with extreme care in a well-ventilated fume hood. The use of a slight excess ensures complete consumption of the starting material.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Acetonitrile serves as a polar aprotic solvent, which effectively solvates the sodium cation while leaving the cyanide nucleophile relatively free and highly reactive.[9][10]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any residual acetonitrile and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2-Fluoro-3-nitrophenyl)acetonitrile.

Chemical Reactivity

The molecule's reactivity is dictated by its three key functional groups:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is fundamental in medicinal chemistry for introducing a basic center or for further derivatization.

-

Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(2-fluoro-3-nitrophenyl)acetic acid.[11]

-

Further SₙAr Reactions: While less reactive than the original precursor, the remaining fluorine atom can still be displaced by potent nucleophiles under more forcing conditions.

Applications in Drug Discovery and Development

The structural motifs present in 2-(2-Fluoro-3-nitrophenyl)acetonitrile are of significant interest in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The fluoronitrophenyl moiety is a common scaffold in the design of kinase inhibitors and other targeted therapies. The fluorine atom can enhance metabolic stability and binding affinity.

-

Versatile Intermediate: As demonstrated by its reactivity, this compound serves as an excellent starting point for building more complex molecules. The sequential modification of the nitro and nitrile groups allows for the controlled and divergent synthesis of compound libraries for high-throughput screening. For example, reduction of the nitro group followed by cyclization with the adjacent acetonitrile-derived group can lead to the formation of heterocyclic systems like indoles and quinolines, which are prevalent in many approved drugs.[2]

Caption: Synthetic utility of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in drug development.

Conclusion

2-(2-Fluoro-3-nitrophenyl)acetonitrile is a molecule of considerable strategic importance in modern organic synthesis. Its unique combination of reactive functional groups, coupled with a highly activated aromatic ring, provides a versatile platform for the construction of complex molecular targets. A thorough understanding of its molecular structure, elucidated by a suite of spectroscopic techniques, is paramount for its effective utilization. The synthetic protocol and reactivity profile detailed in this guide offer researchers the foundational knowledge required to leverage this potent building block in the pursuit of novel pharmaceuticals and other high-value chemical entities.

References

- Vertex AI Search. (2025, November 12). What are the reaction mechanisms of acetonitrile in organic synthesis?

-

Wikipedia. (n.d.). Acetonitrile. [Link]

-

MDPI. (2023, April 16). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. [Link]

-

ACS Publications. (2005, November 2). Kinetic Studies on the Nucleophilic Aromatic Substitution of Fluoronitrobenzene Derivatives with Polyvinylamine in Water Mediated by 2,6-O-Dimethyl-β-cyclodextrin. [Link]

-

Sparrow Chemical. (n.d.). Fluoronitrobenzene Series. [Link]

-

Sigma-Aldrich. (n.d.). 2-(3-Fluoro-2-nitrophenyl)acetonitrile. [Link]

-

MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

-

PubChem. (n.d.). 2-(5-Fluoro-2-nitrophenyl)acetonitrile. [Link]

-

ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). [Link]

- Google Patents. (n.d.). CN104230753A - Method for synthesizing fluoroacetonitrile.

-

ACS Publications. (2012, June 18). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. [Link]

-

PubChem. (n.d.). 2-Nitrophenylacetonitrile. [Link]

-

WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

Encyclopedia of Magnetic Resonance. (n.d.). Fluorine NMR. [Link]

-

Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sparrow-chemical.com [sparrow-chemical.com]

- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acetonitrile - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. biophysics.org [biophysics.org]

- 8. chemscene.com [chemscene.com]

- 9. shyzchem.com [shyzchem.com]

- 10. Acetonitrile [commonorganicchemistry.com]

- 11. 2-(2-Fluoro-3-nitrophenyl)acetic acid | CymitQuimica [cymitquimica.com]

A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(2-Fluoro-3-nitrophenyl)acetonitrile

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 2-(2-Fluoro-3-nitrophenyl)acetonitrile, a compound of interest in synthetic chemistry and drug discovery. In the absence of experimentally acquired spectra in the public domain, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. The predictions herein are grounded in established principles of NMR spectroscopy, including the analysis of substituent chemical shift (SCS) effects and spin-spin coupling constants, supported by authoritative references.

The unique substitution pattern of the phenyl ring in 2-(2-Fluoro-3-nitrophenyl)acetonitrile, featuring a fluorine atom and a nitro group ortho and meta to the acetonitrile moiety, respectively, presents a compelling case for detailed spectral interpretation. The interplay of the strong electron-withdrawing nature of the nitro group and the high electronegativity of the fluorine atom creates a distinct electronic environment, which is reflected in the chemical shifts and coupling patterns of the molecule's protons and carbons.[1][2][3][4]

This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra, offering a rationale for the anticipated chemical shifts, multiplicities, and coupling constants. Furthermore, a comprehensive experimental protocol for the acquisition of high-quality NMR data for this and similar molecules is provided, ensuring scientific integrity and reproducibility.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 2-(2-Fluoro-3-nitrophenyl)acetonitrile is predicted to exhibit signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[5]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 2-(2-Fluoro-3-nitrophenyl)acetonitrile in CDCl₃

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | ~ 7.8 - 8.0 | ddd | ³J(H4-H5) ≈ 7-9, ⁴J(H4-H6) ≈ 1-2, ⁴J(H4-F) ≈ 4-6 |

| H-5 | ~ 7.4 - 7.6 | t | ³J(H5-H4) ≈ 7-9, ³J(H5-H6) ≈ 7-9 |

| H-6 | ~ 7.6 - 7.8 | ddd | ³J(H6-H5) ≈ 7-9, ⁴J(H6-H4) ≈ 1-2, ³J(H6-F) ≈ 8-10 |

| CH₂ | ~ 4.0 - 4.2 | d | ⁴J(CH₂-F) ≈ 2-4 |

Note: Chemical shifts are referenced to TMS (δ = 0 ppm). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), ddd (doublet of doublet of doublets). The numbering of the aromatic ring is shown in Figure 1.

Figure 2: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans should be sufficient for a sample of adequate concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each resonance.

Conclusion

This technical guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR spectra of 2-(2-Fluoro-3-nitrophenyl)acetonitrile. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and the known effects of fluoro and nitro substituents on aromatic systems. The detailed interpretation and the provided experimental protocol offer valuable guidance for the synthesis, identification, and characterization of this and structurally related compounds. The unique spectral features arising from the interplay of the substituents, particularly the long-range H-F and C-F couplings, serve as key diagnostic markers for structural confirmation. This guide underscores the power of predictive NMR analysis as a vital tool in chemical research and development.

References

-

Doddrell, D. M., et al. (1974). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 4, 402-410. [Link]

-

Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Canadian Journal of Chemistry, 59(18), 2642-2652. [Link]

-

Cady, S. D. (2013). NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]

-

Radula-Janik, K., et al. (2014). Substituent Effect of Nitro Group on Aromaticity of Carbazole Rings. Chemistry of Heterocyclic Compounds, 50(9), 1244-1252. [Link]

-

Emsley, J. W., & Lindon, J. C. (1977). Fluorine-19 nuclear magnetic resonance studies of aromatic compounds. Part 5. Transmission of substituent effects across two aromatic rings connected by C–C and –C– linkages. Journal of the Chemical Society, Perkin Transactions 2, 13, 1376-1381. [Link]

-

Kiraly, P., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(30), 10246-10254. [Link]

-

University of Notre Dame. NMR Sample Concentration Calculator. NMR and Chemistry MS Facilities. [Link]

-

Michigan State University. Sample Preparation. Max T. Rogers NMR Facility. [Link]

-

Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]

-

Chambers, R. D., & Sargent, C. R. (1981). F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds. Magnetic Resonance in Chemistry, 19(4), 226-228. [Link]

-

Pecul, M., & Sadlej, J. (2001). The ¹⁹F–¹H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. The Journal of Chemical Physics, 115(23), 10577-10586. [Link]

-

University of Bristol. Quantitative NMR Spectroscopy. NMR Facility. [Link]

-

Olah, G. A., et al. (2003). Study of the fluoro- and chlorodimethylbutyl cations. Journal of the American Chemical Society, 125(1), 221-228. [Link]

-

LibreTexts Chemistry. (2021). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

-

Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

Davey, M. H., et al. (2019). NMR spectral analysis of second-order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(10), 786-795. [Link]

-

Krygowski, T. M., et al. (2021). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 179-203. [Link]

-

Braddock, D. C., et al. (2009). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 131(30), 10541-10548. [Link]

-

LibreTexts Chemistry. (2023). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]

-

Yeo, C. C., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Magnetic Resonance in Chemistry, 60(7), 653-663. [Link]

-

Abraham, R. J., & Edgar, M. (1997). Proton Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]

-

Krygowski, T. M., et al. (2021). Substituent effects of nitro group in cyclic compounds. Scilit. [Link]

-

Yonemoto, T. (1973). Substituent effects on the carbon-13 chemical shifts in nitriles. Journal of Magnetic Resonance, 12(2), 93-100. [Link]

-

ResearchGate. (2015). Aromatic ¹³C-¹⁹F couplings in the ¹³C NMR spectrum of p-fluoro compound 1h. [Link]

-

e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]

-

AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. [Link]

-

Mabry, J. C., et al. (2022). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 7(1), 169-178. [Link]

-

OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]

-

ResearchGate. (2022). Classification of solvents used for NMR spectroscopy. [Link]

-

University of Cambridge. (n.d.). Chemical shifts. Department of Chemistry. [Link]

-

Abraham, R. J., et al. (2010). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe, 22(1), 1-11. [Link]

-

The Organic Chemistry Tutor. (2018, December 11). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]

-

LibreTexts Chemistry. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. [Link]

-

Abraham, R. J., et al. (2007). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph. [Link]

-

ResearchGate. (2019). (a) Time-arrayed ¹H NMR experiment with 1b and Selectfluor™ 3 under... [Link]

-

Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

-

Sciforum. (2019). The influence of the methyl group on the chemical shifts values of all protons in mono-methylalkane molecules in the. [Link]

-

Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]

-

Stack Exchange. (2015). What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5035. [Link]

Sources

Advanced Mass Spectrometry Characterization of 2-(2-Fluoro-3-nitrophenyl)acetonitrile: A Technical Guide

Executive Summary

In contemporary drug development, 2-(2-Fluoro-3-nitrophenyl)acetonitrile (CAS: 1214360-03-8) serves as a highly functionalized intermediate, frequently utilized in the synthesis of novel protein kinase inhibitors[1]. The presence of three distinct functional groups—a fluorine atom, a nitro group, and an acetonitrile moiety—on a single benzene ring creates unique electronic environments that dictate its behavior during mass spectrometry (MS) analysis.

This whitepaper provides an in-depth, mechanistic guide to the LC-MS/MS characterization of this compound. Designed for analytical scientists and pharmacokinetics (PK) researchers, this guide moves beyond basic parameter lists to explain the causality behind ionization strategies, fragmentation pathways, and chromatographic choices.

Physicochemical & Structural Profiling

Before initiating MS method development, it is critical to evaluate the molecule's exact mass and electronic distribution. The electron-withdrawing nature of both the nitro group and the fluorine atom significantly increases the acidity of the benzylic protons adjacent to the nitrile group.

Table 1: Key Physicochemical and MS Parameters

| Parameter | Value | Analytical Implication |

| IUPAC Name | 2-(2-Fluoro-3-nitrophenyl)acetonitrile | Target analyte identification. |

| CAS Number | 1214360-03-8[2] | Reference standard procurement. |

| Molecular Formula | C₈H₅FN₂O₂[3] | Defines isotopic distribution patterns. |

| Molecular Weight | 180.14 g/mol | Nominal mass targeting. |

| Monoisotopic Mass | 180.0335 Da[3] | High-Resolution Mass Spectrometry (HRMS) targeting. |

| Predicted Ionization | [M-H]⁻ (m/z 179.026) | Highly favors Electrospray Ionization in Negative Mode (ESI-). |

Mass Spectrometry Ionization Strategy: The Causality of ESI-

A common pitfall in LC-MS method development is defaulting to Electrospray Ionization Positive mode (ESI+) with 0.1% Formic Acid. For 2-(2-Fluoro-3-nitrophenyl)acetonitrile, this approach yields poor sensitivity.

The Mechanistic Rationale: The benzylic methylene (-CH₂-) protons are flanked by a strongly electron-withdrawing nitrile group (-C≡N) and an electron-deficient 2-fluoro-3-nitrophenyl ring. This intense electron withdrawal stabilizes the conjugate base via resonance and inductive effects, making these protons highly acidic. Consequently, the molecule readily deprotonates to form a stable [M-H]⁻ anion at m/z 179.026 .

To exploit this, the mobile phase must support deprotonation. Utilizing a neutral-to-slightly-basic additive, such as 10 mM Ammonium Formate (pH ~6.5) , prevents the suppression of the negative ion signal that would otherwise occur with strong acids like Trifluoroacetic Acid (TFA) or Formic Acid.

High-Resolution Fragmentation Pathways (CID)

Understanding the Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions. Nitroaromatics exhibit highly predictable fragmentation cascades under CID conditions[4].

-

Nitro Group Cleavage (Primary Pathway): The most abundant product ion typically arises from the neutral loss of the nitro radical/group (-NO₂, 46 Da), yielding a fragment at m/z 133.033 . A secondary, less abundant pathway involves the loss of nitric oxide (-NO, 30 Da), yielding m/z 149.028 [4].

-

Nitrile Cleavage (Secondary Pathway): Following the loss of the nitro group, the resulting m/z 133.033 fragment can undergo a subsequent loss of hydrogen cyanide (-HCN, 27 Da) from the acetonitrile moiety, generating a smaller fragment at m/z 106.022 .

-

Fluorine Cleavage: A minor pathway involves the loss of hydrogen fluoride (-HF, 20 Da), resulting in m/z 159.019 .

Proposed CID fragmentation pathway of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in ESI negative mode.

Step-by-Step LC-MS/MS Method Development Protocol

To ensure high Trustworthiness (E-E-A-T), the following protocol is designed as a self-validating system . By monitoring the ratio between the quantifier and qualifier ions, analysts can automatically detect matrix interference.

Phase 1: Sample & Mobile Phase Preparation

-

Standard Stock Solution: Dissolve 1.0 mg of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in 1.0 mL of LC-MS grade Acetonitrile (1 mg/mL). Store at -20°C.

-

Working Solutions: Dilute the stock in 50:50 Water:Acetonitrile to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

-

Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (Do NOT adjust pH with acid).

-

Mobile Phase B: 100% LC-MS grade Acetonitrile.

Phase 2: Chromatographic Separation (UHPLC)

-

Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Rationale: The hydrophobic aromatic ring retains well on C18, while the polar nitrile group ensures it does not elute too late.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 5% B

-

0.5 - 3.0 min: Linear ramp to 95% B

-

3.0 - 4.0 min: Hold at 95% B (Wash)

-

4.0 - 4.1 min: Return to 5% B

-

4.1 - 5.5 min: Re-equilibration

-

Phase 3: Mass Spectrometer Optimization (Triple Quadrupole)

Perform a T-tee infusion of the 100 ng/mL standard at 10 µL/min combined with the LC flow (50% B) to optimize source parameters.

Table 2: Optimized MRM Transitions & Collision Energies (CE)

| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Quantifier | 179.0 | 133.0 | 50 | 15 |

| Qualifier 1 | 179.0 | 106.0 | 50 | 25 |

| Qualifier 2 | 179.0 | 149.0 | 50 | 12 |

Self-Validation Check: The peak area ratio of Quantifier (133.0) to Qualifier 1 (106.0) should remain constant (±20%) across all samples. A deviation indicates co-eluting matrix interference, requiring gradient adjustment.

Step-by-step UHPLC-MS/MS analytical workflow for target analyte quantification.

Troubleshooting & Matrix Effects

-

Signal Suppression: If the [M-H]⁻ signal is weak, verify that no acidic modifiers (e.g., TFA, Formic Acid) were accidentally introduced into the mobile phase or sample diluent. Acidic environments neutralize the benzylic carbanion, destroying the ESI- signal.

-

Adduct Formation: In some matrices, chloride adducts [M+Cl]⁻ at m/z 215/217 may form. If this occurs, slightly increasing the desolvation temperature or source cone voltage can help break these non-covalent clusters prior to Q1 selection.

References

-

PubChem. "2-(2-fluoro-3-nitrophenyl)acetonitrile (CID 20405940) - Computed Properties and Mass Spectrometry." National Center for Biotechnology Information. Available at:[Link]

- Google Patents. "US10005761B2 - Compounds and compositions as protein kinase inhibitors.

-

Journal of the American Society for Mass Spectrometry. "Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization." ACS Publications. Available at:[Link]

Sources

2-(2-Fluoro-3-nitrophenyl)acetonitrile solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-fluoro-3-nitrophenyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility. It offers a predicted solubility profile based on physicochemical properties and the principle of "like dissolves like." Furthermore, a detailed, step-by-step experimental protocol for determining solubility is provided, empowering researchers to ascertain optimal solvent systems for their specific applications, from synthesis to purification and formulation.

Introduction: The Significance of 2-(2-Fluoro-3-nitrophenyl)acetonitrile and Its Solubility

2-(2-Fluoro-3-nitrophenyl)acetonitrile is a substituted phenylacetonitrile, a class of compounds recognized as crucial building blocks in medicinal chemistry and organic synthesis. The presence of a fluoro, a nitro, and a nitrile group on the phenyl ring imparts a unique electronic and steric profile, making it a valuable synthon for the preparation of a wide range of heterocyclic compounds and pharmacologically active molecules.

Understanding the solubility of this compound in various organic solvents is of paramount importance for several reasons:

-

Reaction Media Selection: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts. A solvent that ensures the complete dissolution of reactants is often a prerequisite for a successful and reproducible chemical transformation.

-

Purification and Crystallization: Solubility differences in various solvents are the cornerstone of purification techniques such as recrystallization. A solvent system that allows for high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures is ideal for obtaining high-purity crystalline material.

-

Formulation and Drug Delivery: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in pharmaceutically acceptable solvents is a critical determinant of bioavailability and the feasibility of developing a suitable dosage form.

-

Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) require the dissolution of the analyte in an appropriate solvent.

This guide will provide a framework for predicting and experimentally determining the solubility of 2-(2-fluoro-3-nitrophenyl)acetonitrile, enabling researchers to make informed decisions in their scientific endeavors.

Physicochemical Properties and Predicted Solubility Profile

While specific experimental solubility data for 2-(2-fluoro-3-nitrophenyl)acetonitrile is not extensively available in the public domain, we can predict its solubility behavior by analyzing its molecular structure and the general principles of solubility.

Molecular Structure Analysis

-

Polarity: The molecule possesses several polar functional groups: the nitro group (-NO₂), the nitrile group (-C≡N), and the fluoro group (-F). These groups, particularly the nitro and nitrile moieties, are strong electron-withdrawing groups, creating a significant dipole moment. The overall molecule can be classified as polar.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors (like -OH or -NH). It can, however, act as a hydrogen bond acceptor at the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group.

-

Physical State: At room temperature, this compound is expected to be a solid, similar to its isomers which are described as yellow to brown solids[1].

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental principle in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity. Given the polar nature of 2-(2-fluoro-3-nitrophenyl)acetonitrile, it is predicted to have higher solubility in polar solvents and lower solubility in non-polar solvents.

Predicted Solubility Table

The following table provides a predicted qualitative solubility profile of 2-(2-fluoro-3-nitrophenyl)acetonitrile in a range of common organic solvents, categorized by their polarity.[2][3][4][5]

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Acetonitrile (MeCN)[6], Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents have high dielectric constants and are polar, matching the polarity of the solute. They can effectively solvate the polar functional groups of the molecule. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | While polar, the ability of these solvents to hydrogen bond may not be as effectively utilized by the solute, which is only a hydrogen bond acceptor. However, their overall polarity should still allow for good solubility. |

| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | Moderate | These solvents possess intermediate polarity and are often good "all-around" solvents for a wide range of organic compounds. They are likely to dissolve a significant amount of the compound. |

| Non-Polar | Hexane, Heptane, Toluene | Low to Insoluble | The significant difference in polarity between the non-polar solvent and the highly polar solute will result in poor solvation and, consequently, low solubility. |

| Aqueous | Water | Insoluble | Most organic compounds are not soluble in water unless they are small and highly polar or can form strong hydrogen bonds.[7] The related compound, 2-nitrophenylacetonitrile, is reported to be insoluble in water.[8] |

Experimental Protocol for Solubility Determination

The following is a detailed, step-by-step protocol for the experimental determination of the solubility of 2-(2-fluoro-3-nitrophenyl)acetonitrile. This method is based on the "excess solid" or gravimetric approach.[9][10]

Materials and Equipment

-

2-(2-Fluoro-3-nitrophenyl)acetonitrile (solid)

-

A selection of organic solvents (e.g., acetone, acetonitrile, ethanol, dichloromethane, ethyl acetate, hexane)

-

Analytical balance (readable to 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a vortex mixer

-

Thermostatically controlled shaker or water bath

-

Syringes (1 mL and 5 mL)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)

-

Pipettes and pipette tips

-

Beakers or weighing boats

-

Oven or vacuum oven

Experimental Workflow Diagram

Caption: Experimental workflow for determining solubility using the gravimetric method.

Step-by-Step Procedure

-

Preparation: Accurately weigh an excess amount of 2-(2-fluoro-3-nitrophenyl)acetonitrile into a vial. The amount should be more than what is expected to dissolve. For a new compound, starting with approximately 50-100 mg is reasonable.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to the vial (e.g., 2.0 mL).

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitation: Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The presence of undissolved solid at the end of this period is crucial.

-

Settling: Remove the vial from the shaker and allow the excess solid to settle to the bottom. This can be expedited by brief centrifugation.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the solid at the bottom.

-

Filtration: Attach a syringe filter to the syringe and dispense a precise volume of the saturated solution into a pre-weighed, clean, and dry beaker or weighing boat. The filter removes any fine, undissolved particles. Record the exact volume transferred.

-

Solvent Evaporation: Place the beaker in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a moderate temperature is ideal. Continue heating until a constant weight of the dried solute is achieved.

-

Final Weighing: Allow the beaker to cool to room temperature in a desiccator and then weigh it accurately.

-

Calculation: The solubility can be calculated using the following formula:

Solubility (mg/mL) = (Weight of beaker with residue - Weight of empty beaker) / Volume of solution transferred

Factors Influencing Solubility

The solubility of 2-(2-fluoro-3-nitrophenyl)acetonitrile is not a fixed value but is influenced by several factors. Understanding these can aid in manipulating solubility for specific applications.

Caption: Key factors influencing the solubility of an organic compound.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with increasing temperature. This principle is exploited in recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.

-

Solvent Polarity: As discussed, a solvent with a polarity similar to that of 2-(2-fluoro-3-nitrophenyl)acetonitrile will be a better solvent for it.[11]

-

Crystal Lattice Energy: The energy of the crystal lattice of the solid must be overcome by the energy of solvation for dissolution to occur. A more stable crystal lattice will generally lead to lower solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect solubility, sometimes increasing it (e.g., through co-solvency) and sometimes decreasing it.

Conclusion

While specific, publicly available solubility data for 2-(2-fluoro-3-nitrophenyl)acetonitrile is limited, a strong predictive understanding can be achieved through the analysis of its molecular structure and the application of fundamental chemical principles. The compound is anticipated to be highly soluble in polar aprotic solvents, moderately to highly soluble in polar protic solvents, and poorly soluble in non-polar solvents. This guide provides a robust experimental protocol that researchers can employ to determine quantitative solubility data in their solvent systems of interest. Such empirical data is invaluable for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this versatile building block in research and development.

References

- Comparison of the polarity of organic solvents. (2022, October 13).

-

Solvents and Polarity. (n.d.). Retrieved from [Link]

- Polarity of Solvents. (n.d.).

-

Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]

-

Organic Solvent Polarity Chart. (n.d.). ZheJiang TianHe Resin Co.,Ltd. Retrieved from [Link]

-

Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

Identification of Unknowns (Experiment). (2020, June 29). Chemistry LibreTexts. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

2-Nitrophenylacetonitrile. (n.d.). PubChem. Retrieved from [Link]

-

Acetonitrile. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. 2-(3-Fluoro-2-nitrophenyl)acetonitrile | 105003-88-1 [sigmaaldrich.com]

- 2. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 3. chem.rochester.edu [chem.rochester.edu]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. Organic Solvent Polarity Chart_ZheJiang TianHe Resin Co.,Ltd. [tianhecolour.com]

- 6. Acetonitrile - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

Reactivity profile of the nitrile group in 2-(2-Fluoro-3-nitrophenyl)acetonitrile

An In-depth Technical Guide to the Reactivity Profile of the Nitrile Group in 2-(2-Fluoro-3-nitrophenyl)acetonitrile

This guide provides a comprehensive analysis of the chemical reactivity of 2-(2-Fluoro-3-nitrophenyl)acetonitrile, a versatile building block in modern synthetic chemistry. The unique arrangement of a nitrile, a fluoro, and a nitro group on the phenylacetonitrile scaffold imparts a distinct and exploitable reactivity profile. This document will delve into the electronic interplay of these functional groups and their influence on the reactivity of the nitrile moiety, the aromatic ring, and the benzylic position. The insights provided herein are intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.

Molecular Architecture and Electronic Landscape

The reactivity of 2-(2-Fluoro-3-nitrophenyl)acetonitrile is dictated by the strong electron-withdrawing nature of the ortho-fluoro and meta-nitro substituents. The nitro group, being a powerful -R and -I group, significantly reduces the electron density of the aromatic ring. The fluorine atom, while having opposing inductive (-I) and resonance (+R) effects, acts primarily as an inductively withdrawing group in this context.

This electronic environment leads to several key reactivity features:

-

Acidification of the Benzylic Protons: The electron-deficient aromatic ring enhances the acidity of the α-protons of the acetonitrile moiety, facilitating deprotonation and subsequent functionalization at this position.

-

Electrophilicity of the Nitrile Carbon: The nitrile group itself is an electrophilic center, susceptible to nucleophilic attack. This reactivity is modulated by the substituents on the aromatic ring.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly deactivating nitro group and the ortho-fluoro atom (a good leaving group) renders the aromatic ring susceptible to nucleophilic aromatic substitution reactions.

Reactivity at the Nitrile Group

The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[1][2] This reactivity is fundamental to the utility of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in synthesis.

Hydrolysis to Carboxylic Acids and Amides

Nitriles can be hydrolyzed to either amides or carboxylic acids depending on the reaction conditions.[3]

-

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) typically leads to the corresponding carboxylic acid.[4][5] The reaction proceeds through an amide intermediate.[4][5] Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of water.[3]

-

Base-Catalyzed Hydrolysis: Treatment with aqueous base (e.g., NaOH) also affords the carboxylic acid, which exists as its carboxylate salt under the alkaline conditions.[4][5] Subsequent acidification is required to isolate the free carboxylic acid.[5]

Protocol: Acid-Catalyzed Hydrolysis

-

To a solution of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in a suitable solvent (e.g., dioxane or ethanol), add an equal volume of concentrated hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Reduction to Primary Amines

The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1] This transformation is valuable for introducing an aminoethyl side chain.

Protocol: Reduction with LiAlH₄

-

To a suspension of LiAlH₄ in an anhydrous aprotic solvent (e.g., THF or diethyl ether) at 0 °C, add a solution of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Carefully quench the reaction by the sequential addition of water and aqueous NaOH.

-

Filter the resulting solids and extract the aqueous layer with an organic solvent.

-

Dry the combined organic extracts and concentrate to afford the crude amine.

Reaction with Organometallic Reagents

Grignard and organolithium reagents add to the nitrile group to form an intermediate imine, which upon aqueous workup, hydrolyzes to a ketone.[4] This allows for the synthesis of various substituted ketones.

Data Summary Table

| Reaction Type | Reagents | Product |

| Acid Hydrolysis | H₂O, H⁺, heat | 2-(2-Fluoro-3-nitrophenyl)acetic acid |

| Base Hydrolysis | 1. NaOH, H₂O, heat; 2. H⁺ | 2-(2-Fluoro-3-nitrophenyl)acetic acid |

| Reduction | LiAlH₄, then H₂O | 2-(2-Fluoro-3-nitrophenyl)ethan-1-amine |

| Grignard Reaction | 1. RMgX; 2. H₃O⁺ | 1-(2-Fluoro-3-nitrophenyl)alkan-2-one |

Reactivity of the Aromatic Ring

The combination of a nitro group and a fluorine atom makes the aromatic ring of 2-(2-Fluoro-3-nitrophenyl)acetonitrile highly activated towards nucleophilic aromatic substitution (SNAr).[6]

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile displaces a leaving group on an electron-deficient aromatic ring.[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[7][8] For this molecule, the fluorine atom is the leaving group. The rate-determining step is typically the initial nucleophilic attack.[7][8]

The strong electron-withdrawing effect of the fluorine atom stabilizes the Meisenheimer complex, making it a better leaving group in SNAr reactions compared to other halogens in some contexts.[7]

Workflow for SNAr Reactions

Caption: Generalized workflow for SNAr reactions.

Protocol: SNAr with an Amine

-

Dissolve 2-(2-Fluoro-3-nitrophenyl)acetonitrile in an anhydrous polar aprotic solvent like DMF or DMSO.[9]

-

Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as K₂CO₃ (2.0 equivalents).[9]

-

Heat the reaction mixture and monitor its progress.

-

After completion, pour the reaction mixture into water and extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to yield the crude product, which can be further purified.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., SnCl₂, HCl). This transformation is crucial for accessing aniline derivatives, which are valuable intermediates in pharmaceutical synthesis. The choice of reducing agent is critical to avoid the simultaneous reduction of the nitrile group.

Reactivity at the Benzylic Position

The benzylic C-H bonds are activated by the adjacent aromatic ring and the electron-withdrawing nitrile group, making them susceptible to both radical and anionic reactions.[10]

Benzylic Bromination

Free-radical bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical conditions.[10] This provides a handle for further functionalization.

Benzylic Oxidation

Strong oxidizing agents like KMnO₄ or H₂CrO₄ can oxidize the benzylic carbon.[10] However, given the presence of the nitrile group, careful selection of reaction conditions is necessary to avoid unwanted side reactions.

Logical Relationship of Reactive Sites

Caption: Key reactive sites and their corresponding transformations.

Conclusion

2-(2-Fluoro-3-nitrophenyl)acetonitrile is a highly functionalized molecule with multiple reactive centers. The interplay between the nitrile, fluoro, and nitro groups provides a rich platform for diverse chemical transformations. A thorough understanding of the electronic effects and the specific reactivity of each functional group allows for the strategic design of synthetic routes to complex target molecules. This guide has outlined the principal reaction pathways, offering both mechanistic insights and practical protocols to aid researchers in harnessing the full synthetic potential of this valuable building block.

References

-

ChemRxiv. (n.d.). Design of an Electron-Withdrawing Benzonitrile Ligand for Ni-Catalyzed Cross-Coupling Involving Tertiary Nucleophiles. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Chemistry Stack Exchange. (2013, July 25). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

-

MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

-

PMC - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

ResearchGate. (2025, January). Mechanism of hydrolysis in acetonitrile of p-nitrophenyl... Retrieved from [Link]

-

Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]

-

MDPI. (2025, January 11). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Retrieved from [Link]

-

Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. Retrieved from [Link]

-

AK Lectures. (n.d.). Structure and Reactivity of Nitriles. Retrieved from [Link]

-

Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]

-

Master Organic Chemistry. (2018, June 13). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, July 30). 16.10: Reduction of Aromatic Compounds. Retrieved from [Link]

-

Chemspace. (n.d.). 2-(2-Fluoro-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. aklectures.com [aklectures.com]

- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(2-Fluoro-3-nitrophenyl)acetonitrile

Abstract

This technical guide provides a comprehensive analysis of the electronic landscape of 2-(2-Fluoro-3-nitrophenyl)acetonitrile, a versatile building block in modern synthetic chemistry. The strategic placement of three distinct functional groups—fluoro, nitro, and acetonitrile—on a phenyl ring creates a molecule with highly differentiated and predictable reactive centers. This document elucidates the interplay of inductive and resonance effects that govern the molecule's reactivity, identifying its key electrophilic and nucleophilic sites. We will explore the mechanistic underpinnings of its characteristic reactions, supported by field-proven experimental protocols and data, to empower researchers in drug discovery and materials science to leverage this molecule's synthetic potential effectively.

Introduction: A Molecule of Strategic Importance

2-(2-Fluoro-3-nitrophenyl)acetonitrile is a substituted aromatic compound of significant interest in the synthesis of pharmaceuticals and other fine chemicals.[1] Its value stems from the unique and powerful electronic characteristics imparted by its substituents. The confluence of a strongly deactivating nitro group, an inductively withdrawing and weakly donating fluorine atom, and an acidic methylene bridge alpha to a nitrile function creates a rich tapestry of reactivity.

Understanding the precise location of electron-rich (nucleophilic) and electron-poor (electrophilic) sites is paramount for predicting its behavior and designing rational synthetic routes. This guide will dissect the electronic contributions of each functional group to construct a comprehensive reactivity map of the molecule.

Electronic Architecture and Identification of Reactive Sites

The reactivity of 2-(2-Fluoro-3-nitrophenyl)acetonitrile is not merely a sum of its parts but a result of the synergistic and sometimes competing electronic effects of its substituents.

The Aromatic Ring: A Highly Electrophilic Scaffold

The phenyl ring is profoundly influenced by the attached electron-withdrawing groups (EWGs).[2]

-

The Nitro Group (-NO₂): As one of the most powerful EWGs, the nitro group deactivates the aromatic ring towards electrophilic attack through both a strong inductive (-I) and a strong resonance (-M) effect.[3][4] This withdrawal of electron density is most pronounced at the ortho and para positions relative to the nitro group.[2][4]

-